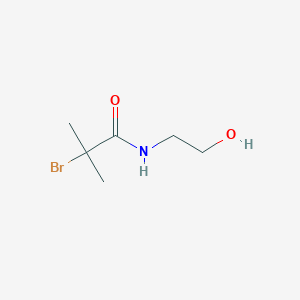![molecular formula C7H5BrN2S B1522643 2-ブロモベンゾ[d]チアゾール-6-アミン CAS No. 945400-80-6](/img/structure/B1522643.png)
2-ブロモベンゾ[d]チアゾール-6-アミン
概要
説明
2-Bromobenzo[d]thiazol-6-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a bromine atom at the 2-position and an amino group at the 6-position
科学的研究の応用
2-Bromobenzo[d]thiazol-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (2291) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
生化学分析
Biochemical Properties
2-Bromobenzo[d]thiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, 2-Bromobenzo[d]thiazol-6-amine has shown interactions with bacterial quorum sensing systems, potentially disrupting bacterial communication and biofilm formation .
Cellular Effects
The effects of 2-Bromobenzo[d]thiazol-6-amine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and immune responses . By inhibiting COX enzymes, it can modulate the expression of genes involved in inflammatory responses. Furthermore, 2-Bromobenzo[d]thiazol-6-amine affects cellular metabolism by altering the production of key metabolites involved in energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Bromobenzo[d]thiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 2-Bromobenzo[d]thiazol-6-amine can interact with bacterial quorum sensing receptors, inhibiting their ability to detect and respond to signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzo[d]thiazol-6-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 2-Bromobenzo[d]thiazol-6-amine can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation .
Dosage Effects in Animal Models
The effects of 2-Bromobenzo[d]thiazol-6-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively reduce inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Bromobenzo[d]thiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The metabolites of 2-Bromobenzo[d]thiazol-6-amine can further interact with various cellular pathways, influencing metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromobenzo[d]thiazol-6-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Bromobenzo[d]thiazol-6-amine is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and, to a lesser extent, in the nucleus . This localization is likely due to its ability to interact with cytoplasmic and nuclear proteins. Post-translational modifications and targeting signals may also play a role in directing 2-Bromobenzo[d]thiazol-6-amine to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]thiazol-6-amine typically involves the bromination of benzo[d]thiazol-6-amine. One common method is the reaction of benzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of 2-Bromobenzo[d]thiazol-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and concentration, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromobenzo[d]thiazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include nitrobenzothiazoles, nitrosobenzothiazoles, and reduced amine derivatives.
Coupling Reactions: Products include biaryl compounds and styrene derivatives.
類似化合物との比較
2-Bromobenzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives, such as:
2-Chlorobenzo[d]thiazol-6-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
2-Methylbenzo[d]thiazol-6-amine: Contains a methyl group at the 2-position, affecting its electronic properties and steric interactions.
2-Aminobenzo[d]thiazole:
The uniqueness of 2-Bromobenzo[d]thiazol-6-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.
特性
IUPAC Name |
2-bromo-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRUNKROSSHAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680974 | |
| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945400-80-6 | |
| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(piperazin-1-yl)phenyl]methanamine](/img/structure/B1522568.png)






![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)
